

10,11-Dihydrodibenzo[b,f]oxazepine IUPAC name and synonyms

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Compound of Interest

Compound Name: **10,11-Dihydrodibenzo[b,f]
[1,4]oxazepine**

Cat. No.: **B1216244**

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An In-depth Technical Guide to 10,11-Dihydrodibenzo[b,f]oxazepine

This technical guide provides a comprehensive overview of 10,11-Dihydrodibenzo[b,f]oxazepine, including its chemical nomenclature, physicochemical properties, synthetic methodologies, and biological significance. The information is intended for researchers, scientists, and professionals in drug development.

Nomenclature

- IUPAC Name: 5,6-dihydrobenzo[b][1][2]benzoxazepine[1]
- Synonyms:
 - 10,11-Dihydrodibenzo[b,f][1][2]oxazepine[1]
 - 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine[1]
 - CR-242

Physicochemical Properties

The quantitative data for 10,11-Dihydrodibenzo[b,f]oxazepine and its closely related ketone derivative are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 10,11-Dihydrodibenzo[b,f]oxazepine

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO	PubChem[1]
Molecular Weight	197.23 g/mol	PubChem[1]
Exact Mass	197.084063974 Da	PubChem[1]

Table 2: Physicochemical Properties of 10,11-Dihydrodibenzo[b,f][1][2]oxazepin-11-one

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ NO ₂	Sigma-Aldrich
Molecular Weight	211.22 g/mol	Sigma-Aldrich
Melting Point	211-213 °C	Sigma-Aldrich
Boiling Point	277.4±10.0 °C (Predicted)	ChemicalBook[2]
Density	1.261±0.06 g/cm ³ (Predicted)	ChemicalBook[2]
pKa	12.73±0.20 (Predicted)	ChemicalBook[2]

Experimental Protocols: Synthesis

The synthesis of the 10,11-dihydrodibenzo[b,f]oxazepine core can be achieved through several strategic approaches, often involving intramolecular cyclization reactions. Below is a detailed methodology generalized from established synthetic routes for related dibenzo-heteropine structures.

Objective: To synthesize the 10,11-dihydrodibenzo[b,f]oxazepine scaffold.

General Strategy: A common and effective method is the intramolecular Buchwald-Hartwig amination, which involves the coupling of an amine and an aryl halide.

Materials:

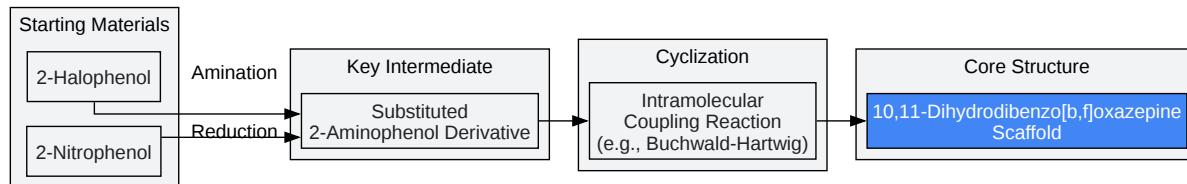
- 2-(2-aminophenoxy)benzyl alcohol
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., Xantphos)
- Base (e.g., Cs_2CO_3)
- Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Pre-reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with 2-(2-aminophenoxy)benzyl alcohol, the palladium catalyst, and the phosphine ligand. The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.
- Addition of Reagents: The base and anhydrous solvent are added to the reaction vessel under the inert atmosphere.
- Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 10,11-dihydrodibenzo[b,f]oxazepine.

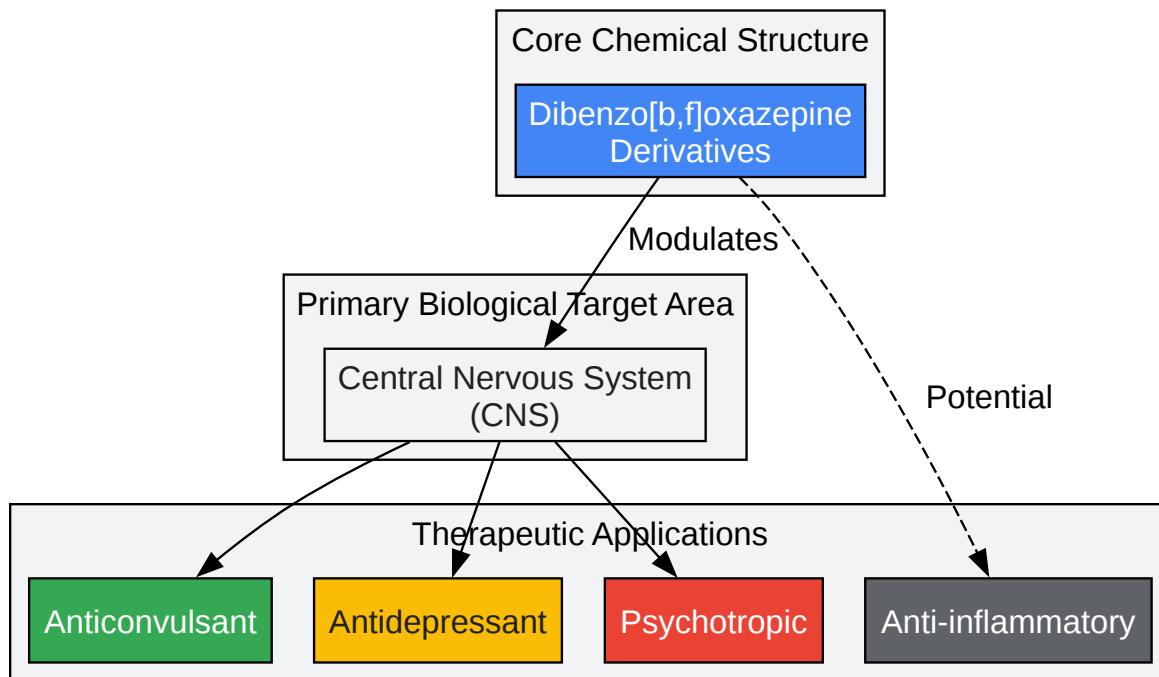
Visualizations

Below are diagrams illustrating a generalized synthetic workflow for dibenzo[b,f]oxazepine derivatives and the therapeutic landscape of this class of compounds.



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Caption: Generalized synthetic workflow for the 10,11-dihydrodibenzob[f]oxazepine scaffold.



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Caption: Potential therapeutic applications of dibenzob[f]oxazepine derivatives.

Biological Significance

The dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry. While the biological activity of the parent 10,11-dihydrodibenzo[b,f]oxazepine is not extensively documented on its own, its derivatives have shown significant therapeutic potential.

Derivatives of the closely related dibenzo[b,f]azepine are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiepileptic, and antidepressant effects[3]. These activities are often attributed to their ability to interact with various targets within the central nervous system[3]. For instance, compounds like oxcarbazepine are established antiepileptic drugs[4]. The structural similarity of dibenzo[b,f]oxepines suggests they may interact with similar biological targets. Research has indicated that derivatives of 10,11-dihydrodibenz[b,f][1,4]oxazepine have potential as anticonvulsant and psychotropic agents[5]. The unique three-dimensional structure of this tricyclic system allows for diverse interactions with biological macromolecules, making it a valuable scaffold for the development of new therapeutic agents[3].

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